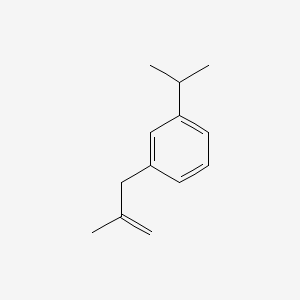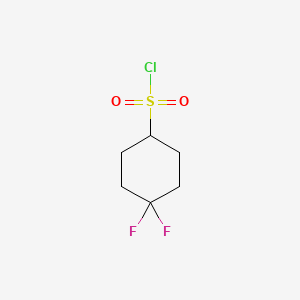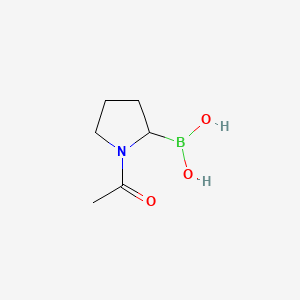
Lipoxin A4-d5
Vue d'ensemble
Description
Lipoxin A4-d5 (LXA4-d5) is a variant of Lipoxin A4 (LXA4) that contains five deuterium atoms at the 19, 19’, 20, 20, and 20 positions . It is intended for use as an internal standard for the quantification of LXA4 by GC- or LC-mass spectrometry (MS) . LXA4 is a trihydroxy fatty acid containing a conjugated tetraene, produced by the metabolism of 15-HETE or 15-HpETE with human leukocytes .
Synthesis Analysis
Lipoxin A4 (LXA4) is synthesized from arachidonic acid and is an endogenous lipoxygenase-derived eicosanoid mediator . It is a potent human protein kinase C activator . It inhibits cytotoxicity of natural killer cells . LXA4 regulates the immune system and inflammation .Molecular Structure Analysis
The molecular structure of Lipoxin A4-d5 (LXA4-d5) is a trihydroxy fatty acid containing a conjugated tetraene . It is produced by the metabolism of 15-HETE or 15-HpETE with human leukocytes .Chemical Reactions Analysis
Lipoxin A4 inhibits proliferation and inflammatory cytokine/chemokine production of human epidermal keratinocytes (NHEKs) associated with the ERK1/2 and NF-kB pathways . Lipoxin A4 inhibits serum amyloid A (SAA)-mediated IL-8 release with an IC50 value of 25.74 nM .Physical And Chemical Properties Analysis
The molecular weight of Lipoxin A4-d5 (LXA4-d5) is 357.5 g/mol . It has a molecular formula of C20H32O5 . It has a rotatable bond count of 14 . The exact mass and monoisotopic mass of Lipoxin A4-d5 (LXA4-d5) is 357.25635785 g/mol .Applications De Recherche Scientifique
Anti-Inflammatory Applications
Lipoxin A4-d5, as a stable isotope of Lipoxin A4, shares its anti-inflammatory properties. It can inhibit the expression of pro-inflammatory factors and stimulate anti-inflammatory factors, playing a role in reducing inflammation in various conditions .
Dermatological Research
In dermatological research, Lipoxin A4-d5 has been shown to inhibit proliferation and inflammatory cytokine production in human epidermal keratinocytes, which could be beneficial for skin-related inflammatory diseases .
Analytical Standard
Lipoxin A4-d5 is used as an internal standard for the quantification of LXA4 by GC- or LC-mass spectrometry, aiding in precise measurement in research settings .
Neuroprotection Studies
It has shown promise in neuroprotection studies, where it inhibited pro-inflammatory responses and exerted significant neuroprotective effects in rat models of cerebral occlusion .
Glial Cell Activation Inhibition
Lipoxin A4-d5 is involved in inhibiting glial cell activation via CXCR3 signaling pathways, which could have implications for neurological disorders where glial cells play a role .
Mécanisme D'action
Target of Action
Lipoxin A4-d5, also known as LXA4, is an endogenous bioactive lipid mediator involved in the regulation of inflammation . It primarily targets various immune cells, including neutrophils, macrophages, and T and B cells . By interacting with these cells, LXA4 promotes the clearance of apoptotic neutrophils, helping to dampen inflammation and promote tissue repair .
Mode of Action
LXA4 exerts its immunomodulatory effects by regulating the behavior of its target immune cells . It inhibits the proliferation and inflammatory cytokine/chemokine production of human epidermal keratinocytes (NHEKs) associated with the ERK1/2 and NF-kB pathways . Furthermore, LXA4 inhibits serum amyloid A (SAA)-mediated IL-8 release .
Biochemical Pathways
LXA4 regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) . These transcription factors are elevated in various diseases, such as respiratory tract diseases, renal diseases, cancer, neurodegenerative diseases, and viral infections .
Pharmacokinetics
It is known that lxa4 is produced enzymatically through the sequential metabolism of the lipoxygenase (lo) enzymes 5-lo and either 12-lo or 15-lo, which may be involved in transcellular metabolism .
Result of Action
The result of LXA4’s action is a reduction in inflammation and promotion of tissue repair . It inhibits the release of pro-inflammatory cytokines and increases the release of anti-inflammatory cytokines . For example, LXA4 can inhibit the production of reactive oxygen species (ROS) and neutrophil extracellular traps (NETs) in peripheral blood neutrophils of ARDS rats .
Action Environment
The action of LXA4 can be influenced by environmental factors. For instance, increased stress stimulates the high-level adrenaline production in labor. Then, adrenaline upregulates the expression of 12/15-LOX (lipoxygenase) to produce more LXA4, which is an inflammation inhibitor . Therefore, the environment and physiological state of the body can significantly influence the action, efficacy, and stability of LXA4.
Safety and Hazards
Lipoxin A4-d5 (LXA4-d5) can release vapors that form explosive mixtures at temperatures at or above the flashpoint . Container explosion may occur under fire conditions . It emits toxic fumes under fire conditions . It is sensitive to static discharge . Vapors can travel to a source of ignition and flash back .
Orientations Futures
There is a recent drive to search for lipoxin analogues as therapeutics for inflammatory diseases . Understanding how bioactive lipid signaling is involved in resolution will increase our understanding of controlling inflammation and may facilitate the discovery of new classes of therapeutic pro-resolution agents for evaluation in AD prevention studies .
Propriétés
IUPAC Name |
(5S,6R,7E,9E,11Z,13E,15S)-19,19,20,20,20-pentadeuterio-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAQOQZEOGMIQS-YUMLLTTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC[C@@H](\C=C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347052 | |
| Record name | Lipoxin A4-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lipoxin A4-d5 | |
CAS RN |
1622429-53-1 | |
| Record name | Lipoxin A4-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- (9CI)](/img/no-structure.png)

![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)
![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)



![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)